1,2,3-Trimethyl-1H-imidazol-3-ium methanesulfonate
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Overview
Description
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by three methyl groups attached to the imidazole ring and a methanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2,3-trimethylimidazole with methanesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 1,2,3-trimethylimidazole in an appropriate solvent such as dichloromethane.
- Add a base like triethylamine to the solution.
- Slowly add methanesulfonyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing automated systems for precise control of reaction conditions.
- Utilizing continuous flow processes to enhance efficiency and yield.
- Implementing purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trimethylimidazolium methyl sulfate
- 1,2,3-Trimethylimidazolium chloride
- 1,2,3-Trimethylimidazolium bromide
Uniqueness
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methanesulfonate group enhances its solubility in polar solvents and its ability to participate in nucleophilic substitution reactions.
Properties
CAS No. |
817575-07-8 |
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Molecular Formula |
C7H14N2O3S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
methanesulfonate;1,2,3-trimethylimidazol-1-ium |
InChI |
InChI=1S/C6H11N2.CH4O3S/c1-6-7(2)4-5-8(6)3;1-5(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
KJKTYABTRNRASM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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